molecular formula C24H28N2O12S2 B2465681 2,2'-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)azanediyl)diacetic acid bis-4-methylbenzenesulfonic acid salt CAS No. 2096496-06-7

2,2'-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)azanediyl)diacetic acid bis-4-methylbenzenesulfonic acid salt

Cat. No. B2465681
CAS RN: 2096496-06-7
M. Wt: 600.61
InChI Key: YDSKTGHQJULECK-UHFFFAOYSA-N
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Description

2,2'-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)azanediyl)diacetic acid bis-4-methylbenzenesulfonic acid salt is a useful research compound. Its molecular formula is C24H28N2O12S2 and its molecular weight is 600.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Functionalized Pyrroles

A study by Souldozi et al. (2010) explored the synthesis of highly functionalized 5-oxo-4,5-dihydro-1H-pyrroles, which are derivatives related to the chemical structure . These compounds have potential applications in various fields of chemical research due to their unique functional groups and structural properties Souldozi, A., Dadrass, A., & Ranjdost, Z., Journal of Chemical Research, 2010.

Anion Binding Properties

Research conducted by Li et al. (2004) examined the anion binding behavior of diamide derivatives of pyrrole-2,5-diacetic acid. These compounds, including derivatives similar to the queried chemical, demonstrated effective anion receptor properties in certain solutions, highlighting their potential in chemical sensing and molecular recognition applications Li, R., Evans, L. S., Larsen, D., Gale, P. A., & Brooker, S., New Journal of Chemistry, 2004.

Polymer and Material Science

In a study by Sotzing et al. (1996), derivatized bis(pyrrol-2-yl) arylenes, closely related to the structure , were synthesized and used for electrochemical polymerization. These polymers displayed low oxidation potentials and stability in their conducting form, suggesting their utility in the development of novel conducting materials Sotzing, G., Reynolds, J., Katritzky, A., Soloducho, J., Belyakov, S., & Musgrave, R. P., Macromolecules, 1996.

Biological Applications

Shahid et al. (2005) investigated the biological applications of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid and its complexes with various organotin compounds. These complexes were analyzed for their potential toxicity against different bacteria and fungi, indicating their potential use in biocidal applications Shahid, K., Shahzadi, S., Ali, S., Bhatti, M. H., & Khan, K., Journal of the Iranian Chemical Society, 2005.

Photophysical Properties

Zhang et al. (2014) synthesized symmetrically substituted diketopyrrolopyrrole derivatives, structurally related to the queried chemical, and investigated their photophysical properties. These compounds showed potential applications in the synthesis of organic optoelectronic materials and biological systems due to their water solubility and distinctive optical properties Zhang, G., Song, L., Bi, S., Wu, Y., Yu, J., & Wang, L., Dyes and Pigments, 2014.

Mechanism of Action

Target of Action

It is known that the maleimide group in the compound can react with a thiol group to form a covalent bond . This suggests that the compound may target biomolecules containing thiol groups.

Mode of Action

The compound interacts with its targets through the formation of covalent bonds. Specifically, the maleimide group in the compound reacts with thiol groups in the target biomolecules . This reaction results in a change in the structure of the target biomolecule, which can potentially alter its function.

Pharmacokinetics

It is known that the compound is a solid and can dissolve in organic solvents . Its solubility in water is low, which may affect its bioavailability .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity with thiol groups may be affected by the pH of the environment . Additionally, the compound should be stored under inert gas at 2-8°C , suggesting that its stability may be affected by temperature and the presence of oxygen.

properties

IUPAC Name

2-[carboxymethyl-[2-(2,5-dioxopyrrol-1-yl)ethyl]amino]acetic acid;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O6.2C7H8O3S/c13-7-1-2-8(14)12(7)4-3-11(5-9(15)16)6-10(17)18;2*1-6-2-4-7(5-3-6)11(8,9)10/h1-2H,3-6H2,(H,15,16)(H,17,18);2*2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSKTGHQJULECK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=O)N(C1=O)CCN(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O12S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)azanediyl)diacetic acid bis-4-methylbenzenesulfonic acid salt

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